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Introduction
The PRESTO-Tango (Parallel Receptor Expression and Screening via Transcriptional Output-

Tango) assay is a powerful, high-throughput screening platform for investigating G protein-

coupled receptor (GPCR) activation.[1][2][3] This system is particularly valuable for

deorphanizing receptors and characterizing ligand bias, as it relies on the recruitment of β-

arrestin, a universal signaling event for most GPCRs, independent of their G protein coupling

preference.[1][2] This document provides detailed application notes and protocols for utilizing

the PRESTO-Tango system to screen for and characterize the activity of Kinetensin at its

target GPCR.

Recent studies have identified Kinetensin, a nonapeptide with similarities to neurotensin and

angiotensin II, as a β-arrestin-biased agonist at the Angiotensin AT1 receptor (AT1R).[4] This

finding highlights the utility of the PRESTO-Tango system in uncovering novel ligand-receptor

interactions and biased signaling, which is of significant interest in drug discovery for

developing safer and more targeted therapeutics.

Principle of the PRESTO-Tango Assay
The PRESTO-Tango assay is a luciferase reporter-based system that measures GPCR

activation by quantifying β-arrestin recruitment.[1][5] The system utilizes engineered HTLA

cells, which stably express a β-arrestin2-TEV protease fusion protein and a luciferase reporter
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gene under the control of a tetracycline response element (TRE).[2] The GPCR of interest is

fused at its C-terminus to a TEV protease cleavage site followed by the tetracycline-controlled

transactivator (tTA).[2][5][6]

Upon ligand binding and receptor activation, β-arrestin2-TEV is recruited to the GPCR.[5][6]

This brings the TEV protease into proximity with its cleavage site on the receptor fusion protein,

leading to the release of the tTA.[5][6] The liberated tTA then translocates to the nucleus and

activates the transcription of the luciferase reporter gene.[5][6] The resulting luminescent signal

is proportional to the extent of β-arrestin recruitment and, therefore, receptor activation.

Kinetensin and the Angiotensin AT1 Receptor
Screening of Kinetensin against a large panel of GPCRs using the PRESTO-Tango system

revealed its activity as an agonist at the Angiotensin AT1 receptor (AT1R).[4] Further

characterization demonstrated that Kinetensin is a β-arrestin-biased agonist at this receptor.[4]

This means that Kinetensin preferentially activates the β-arrestin signaling pathway over the

canonical G-protein signaling pathway typically associated with the endogenous ligand,

Angiotensin II.

Angiotensin AT1 Receptor Signaling
The Angiotensin AT1 receptor is a classic GPCR that, upon binding Angiotensin II, primarily

couples to Gq/11 proteins.[1] This initiates a signaling cascade involving phospholipase C

(PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol

(DAG).[1][7] These second messengers, in turn, trigger the release of intracellular calcium and

the activation of protein kinase C (PKC), respectively, leading to various physiological

responses.[1][7] Concurrently, ligand-bound AT1R is phosphorylated by GPCR kinases

(GRKs), which promotes the recruitment of β-arrestin, leading to receptor desensitization,

internalization, and initiation of G protein-independent signaling pathways, such as the

MAPK/ERK pathway.

Kinetensin, as a β-arrestin-biased agonist, preferentially drives the AT1R towards the β-

arrestin recruitment pathway, with significantly less activation of the Gq/11-mediated calcium

signaling pathway.[4]

Data Presentation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.jove.com/t/60823/parallel-interrogation-arrestin2-recruitment-for-ligand-screening-on
https://www.jove.com/t/60823/parallel-interrogation-arrestin2-recruitment-for-ligand-screening-on
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424118/
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2021/Kroeze%202015%20-%20PRESTO-TANGO%20an%20open-source%20resource%20for%20interrogation%20of%20the%20druggable%20human%20GPCR-ome.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424118/
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2021/Kroeze%202015%20-%20PRESTO-TANGO%20an%20open-source%20resource%20for%20interrogation%20of%20the%20druggable%20human%20GPCR-ome.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424118/
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2021/Kroeze%202015%20-%20PRESTO-TANGO%20an%20open-source%20resource%20for%20interrogation%20of%20the%20druggable%20human%20GPCR-ome.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4424118/
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2021/Kroeze%202015%20-%20PRESTO-TANGO%20an%20open-source%20resource%20for%20interrogation%20of%20the%20druggable%20human%20GPCR-ome.pdf
https://www.benchchem.com/product/b549852?utm_src=pdf-body
https://www.benchchem.com/product/b549852?utm_src=pdf-body
https://www.researchgate.net/publication/340758048_Kinetensin_is_an_Endogenous_b-arrestin-biased_Ligand_of_Angiotensin_AT1_receptor
https://www.benchchem.com/product/b549852?utm_src=pdf-body
https://www.researchgate.net/publication/340758048_Kinetensin_is_an_Endogenous_b-arrestin-biased_Ligand_of_Angiotensin_AT1_receptor
https://www.benchchem.com/product/b549852?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16141358/
https://pubmed.ncbi.nlm.nih.gov/16141358/
https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.118.10266
https://pubmed.ncbi.nlm.nih.gov/16141358/
https://www.ahajournals.org/doi/10.1161/HYPERTENSIONAHA.118.10266
https://www.benchchem.com/product/b549852?utm_src=pdf-body
https://www.researchgate.net/publication/340758048_Kinetensin_is_an_Endogenous_b-arrestin-biased_Ligand_of_Angiotensin_AT1_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table summarizes the quantitative data from the screening of Kinetensin using

the PRESTO-Tango assay and subsequent validation experiments.[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b549852?utm_src=pdf-body
https://www.researchgate.net/publication/340758048_Kinetensin_is_an_Endogenous_b-arrestin-biased_Ligand_of_Angiotensin_AT1_receptor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Receptor Assay Parameter Value

Kinetensin (10⁻⁶

M)

Angiotensin AT1

Receptor (AT1R)

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal

638 ± 45%

(n=16)

Kinetensin
Angiotensin AT1

Receptor (AT1R)

nanoBRET (β-

arrestin

recruitment)

EC₅₀
115 ± 21 nM

(n=4)

Kinetensin (10⁻⁶

M)

Angiotensin AT1

Receptor (AT1R)

nanoBRET (β-

arrestin

recruitment)

% of Angiotensin

II (10⁻⁶ M) max

response

39 ± 8% (n=4)

Kinetensin
Angiotensin AT1

Receptor (AT1R)

Intracellular

Calcium [Ca²⁺]i

(G-protein

activation)

% of Angiotensin

II max response
14 ± 8% (n=4)

Kinetensin (10⁻⁶

M)

Histamine H1

Receptor

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal
201 ± 22% (n=3)

Kinetensin (10⁻⁶

M)

Melatonin MT1

Receptor

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal
187 ± 12% (n=3)

Kinetensin (10⁻⁶

M)

Melatonin MT2

Receptor

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal
183 ± 7% (n=3)

Kinetensin (10⁻⁶

M)
MRGPRX3

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal
179 ± 14% (n=3)

Kinetensin (10⁻⁶

M)
GPR83

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal
186 ± 10% (n=3)

Kinetensin (10⁻⁶

M)
GPR88

PRESTO-Tango

(β-arrestin

recruitment)

% Activation vs.

Basal
190 ± 10% (n=3)
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Kinetensin

Angiotensin AT2,

MAS1, MAS1L,

Neurotensin

NTS1, NTS2

Receptors

PRESTO-Tango

(β-arrestin

recruitment)

Effect
No significant

effect

Experimental Protocols
Cell Culture and Maintenance of HTLA Cells
Materials:

HTLA cells (HEK293T cells stably expressing β-arrestin2-TEV and a tTA-inducible luciferase

reporter)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Hygromycin B

Puromycin

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA (0.25%)

Protocol:

Culture HTLA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL

streptomycin, 100 µg/mL hygromycin B, and 2 µg/mL puromycin.

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Passage cells every 2-3 days or when they reach 80-90% confluency.
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To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5

to 1:10 dilution in fresh medium.

PRESTO-Tango GPCR Screening Assay
Materials:

HTLA cells

Opti-MEM I Reduced Serum Medium

Lipofectamine 2000 or a similar transfection reagent

pcDNA3.1 plasmids encoding the GPCR-Tango constructs (e.g., AT1R-Tango)

Kinetensin peptide

384-well white, clear-bottom tissue culture plates

Luciferase assay reagent (e.g., Bright-Glo)

Luminometer

Protocol:

Day 1: Cell Seeding

Prepare a suspension of HTLA cells at a density of 1 x 10⁵ cells/mL in complete growth

medium.

Seed 40 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.

Incubate the plate at 37°C with 5% CO₂ overnight.

Day 2: Transfection

For each well to be transfected, prepare the following transfection mix in Opti-MEM:

20 ng of the GPCR-Tango plasmid DNA.
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0.1 µL of Lipofectamine 2000.

Incubate the transfection mix at room temperature for 20 minutes.

Carefully add 5 µL of the transfection mix to each well containing the HTLA cells.

Gently swirl the plate to ensure even distribution.

Incubate the plate at 37°C with 5% CO₂ for 24 hours.

Day 3: Ligand Addition

Prepare serial dilutions of Kinetensin in assay buffer (e.g., DMEM with 0.1% BSA).

Remove the transfection medium from the cells.

Add 20 µL of the Kinetensin dilutions to the appropriate wells. For negative controls, add 20

µL of assay buffer without the ligand.

Incubate the plate at 37°C with 5% CO₂ for 12-18 hours.[5]

Day 4: Luminescence Reading

Equilibrate the plate and the luciferase assay reagent to room temperature.

Add 20 µL of the luciferase assay reagent to each well.

Incubate the plate at room temperature for 5-10 minutes to allow the luminescent signal to

stabilize.

Measure the luminescence using a plate-reading luminometer.

Data Analysis
For each concentration of Kinetensin, calculate the average luminescence signal from the

replicate wells.

Normalize the data by dividing the signal from the Kinetensin-treated wells by the signal

from the vehicle-treated (basal) wells to obtain the fold-change in activation.
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Plot the fold-change in activation against the logarithm of the Kinetensin concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g.,

GraphPad Prism) to determine the EC₅₀ value.
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Caption: PRESTO-Tango signaling pathway for Kinetensin at AT1R.
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Caption: Biased signaling of Kinetensin at the Angiotensin AT1 Receptor.
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Caption: Experimental workflow for the PRESTO-Tango assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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